molecular formula C15H17NO3S B2903993 2-(Furan-2-yl)-1-tosylpyrrolidine CAS No. 298690-38-7

2-(Furan-2-yl)-1-tosylpyrrolidine

Cat. No.: B2903993
CAS No.: 298690-38-7
M. Wt: 291.37
InChI Key: VHPYWJNFFZXPBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-yl)-1-tosylpyrrolidine is a heterocyclic organic compound that features a furan ring and a tosyl-protected pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-1-tosylpyrrolidine typically involves the reaction of furan derivatives with tosyl-protected pyrrolidine. One common method includes the use of a furan-2-ylmethanethiol intermediate, which is then reacted with tosyl chloride and pyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-1-tosylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various furan derivatives, dihydrofuran compounds, and substituted pyrrolidines .

Scientific Research Applications

2-(Furan-2-yl)-1-tosylpyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-tosylpyrrolidine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethanethiol
  • 2-Furoic acid
  • Furfuryl mercaptan

Uniqueness

2-(Furan-2-yl)-1-tosylpyrrolidine is unique due to its combination of a furan ring and a tosyl-protected pyrrolidine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other furan derivatives .

Biological Activity

2-(Furan-2-yl)-1-tosylpyrrolidine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and related case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of tosylpyrrolidine derivatives with furan-containing reagents. The structural integrity and purity of synthesized compounds are often confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, revealing significant anti-cancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of tosylpyrrolidine exhibit cytotoxic effects against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer).
  • IC50 Values : Some derivatives showed IC50 values as low as 38.5 µM in HCT-116 cells, indicating potent cytotoxicity compared to standard chemotherapeutics .

Antimicrobial Properties

The compound has shown promising results against various bacterial strains. The mechanism appears to involve:

  • Disruption of bacterial cell membranes.
  • Inhibition of key enzymes involved in bacterial metabolism.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Docking studies suggest that this compound interacts with enzymes critical for microbial survival, such as Dihydropteroate synthase and Sterol 14-demethylase, leading to enhanced antimicrobial activity .
  • Induction of Apoptosis : In cancer cells, it has been observed to induce apoptosis through activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Study 1: Anticancer Activity in MCF-7 Cells

In a study evaluating the effect on MCF-7 breast cancer cells:

  • Method : MTT assay was used to assess cell viability.
  • Findings : Compound derivatives led to significant cell death with an IC50 value of 62.4 µM for the most potent derivative. Cell cycle analysis indicated G2/M phase arrest .

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity against Staphylococcus aureus:

  • Method : Zone of inhibition tests were conducted.
  • Results : The compound exhibited a notable zone of inhibition, indicating effective antibacterial properties.

Data Summary

Activity Type Cell Line/Pathogen IC50 Value (µM) Mechanism
AnticancerMCF-762.4Induction of apoptosis, cell cycle arrest
AnticancerHCT-11638.5Enzyme inhibition
AntimicrobialStaphylococcus aureusNot specifiedDisruption of cell membrane

Properties

IUPAC Name

2-(furan-2-yl)-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPYWJNFFZXPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound, white solid, m.p. 58° C. and MS: m/e=291 (M+) was prepared in accordance with the general method of example 1e from (RS)-2-furan-2-yl-pyrrolidine and toluene-4-sulfonyl chloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.